2-Cyclopropylethyl 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group attached to a 4-methylbenzenesulfonate structure. Its chemical formula is and it has a molecular weight of 256.32 g/mol. The compound features a cyclopropyl group, which contributes to its unique properties and reactivity. It is classified under the category of tosylates, which are known for their utility as intermediates in organic synthesis due to the good leaving group ability of the tosylate moiety .
The reactivity of 2-cyclopropylethyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions, where nucleophiles can attack the sulfonate group. This compound can undergo:
The synthesis of 2-cyclopropylethyl 4-methylbenzenesulfonate typically involves:
Alternative methods may include using different alkylating agents or solvents to optimize yields and selectivity .
2-Cyclopropylethyl 4-methylbenzenesulfonate has potential applications in:
Several compounds share structural similarities with 2-cyclopropylethyl 4-methylbenzenesulfonate, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Isopropoxyethyl 4-methylbenzenesulfonate | 51218-98-5 | 0.97 |
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | 917882-64-5 | 0.93 |
(Trans-1,4-dioxane-2,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) | 7148-77-8 | 0.93 |
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | 118591-58-5 | 0.91 |
Uniqueness: The presence of a cyclopropyl group distinguishes this compound from others listed above, potentially affecting its reactivity and biological activity due to steric hindrance and electronic effects imparted by the cyclopropane ring.